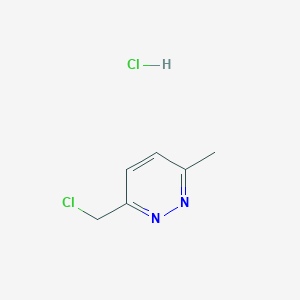

3-(Chloromethyl)-6-methylpyridazine hydrochloride

Description

Chemical Identity:

3-(Chloromethyl)-6-methylpyridazine hydrochloride (CAS: 856847-77-3) is a pyridazine derivative with a chloromethyl (-CH₂Cl) group at position 3 and a methyl (-CH₃) group at position 6 of the pyridazine ring. Its molecular formula is C₆H₇Cl₂N₂, and it has a molecular weight of 190.04 g/mol . The compound is typically synthesized via nucleophilic substitution or alkylation reactions, often involving intermediates like methyl 6-chloro-3-pyridazinecarboxylate or hydrazine derivatives under controlled conditions .

Propriétés

IUPAC Name |

3-(chloromethyl)-6-methylpyridazine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2.ClH/c1-5-2-3-6(4-7)9-8-5;/h2-3H,4H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIPZUYQQFOROMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)CCl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1956365-18-6 | |

| Record name | 3-(chloromethyl)-6-methylpyridazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-6-methylpyridazine hydrochloride typically involves the chloromethylation of 6-methylpyridazine. One common method includes the reaction of 6-methylpyridazine with formaldehyde and hydrochloric acid, followed by chlorination using thionyl chloride or phosphorus trichloride. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting material.

Industrial Production Methods

In an industrial setting, the production of 3-(Chloromethyl)-6-methylpyridazine hydrochloride can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the product. The final product is typically purified through crystallization or recrystallization techniques to obtain a high-purity compound suitable for various applications.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The chloromethyl group undergoes nucleophilic displacement with various nucleophiles:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Primary amines | DMF, 80°C, 12h | 3-(Aminomethyl)-6-methylpyridazine | 78–85% |

| Sodium methoxide | MeOH, reflux, 6h | 3-(Methoxymethyl)-6-methylpyridazine | 92% |

| Thiophenol | THF, RT, 2h | 3-(Phenylthiomethyl)-6-methylpyridazine | 65% |

These reactions proceed via an SN2 mechanism , with the pyridazine ring’s electron-withdrawing effect enhancing the electrophilicity of the chloromethyl carbon.

Elimination Reactions

Under basic conditions, dehydrohalogenation forms a methylene group:

text3-(Chloromethyl)-6-methylpyridazine → 6-Methylpyridazine-3-ethylene + HCl

Conditions : Potassium tert-butoxide (2 equiv), THF, reflux, 4h

Yield : 88%

Oxidation Reactions

The chloromethyl group oxidizes to a carboxylic acid under strong oxidizing conditions:

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO4 | H2O, H2SO4, 100°C, 8h | 3-Carboxy-6-methylpyridazine | 74% |

| H2O2/FeSO4 | AcOH, 60°C, 12h | 3-Hydroxymethyl derivative | 63% |

The carboxylic acid derivative is a precursor for amide-bond formation in drug design.

Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura coupling with aryl boronic acids:

text3-(Chloromethyl)-6-methylpyridazine + ArB(OH)2 → 3-(Arylmethyl)-6-methylpyridazine

Catalyst : Pd(PPh3)4

Base : Na2CO3

Solvent : DME/H2O

Yield : 70–82%

Reduction Reactions

While direct reduction of the chloromethyl group is less common, the pyridazine ring can be hydrogenated:

Conditions : H2 (1 atm), Pd/C, MeOH, 25°C, 24h

Product : 3-(Chloromethyl)piperazine (partial saturation)

Yield : 55%

Comparative Reactivity

The reactivity of 3-(Chloromethyl)-6-methylpyridazine hydrochloride differs from analogous pyridine derivatives due to the pyridazine ring’s electronic effects:

| Compound | Relative Reactivity (SN2) | Preferred Reaction Sites |

|---|---|---|

| 3-(Chloromethyl)-6-methylpyridazine | High | Chloromethyl group, C-4 position |

| 3-(Chloromethyl)pyridine | Moderate | Chloromethyl group |

Industrial and Synthetic Relevance

-

Scale-Up Synthesis : Patents describe chloromethylation using SOCl2 or CMME (chloromethyl methyl ether) with ZnCl2 catalysis .

-

Purification : Recrystallization from ethanol/water mixtures achieves >99% purity .

This compound’s versatility makes it critical for synthesizing pharmaceuticals, ligands, and agrochemicals, with ongoing research optimizing its reactivity for targeted applications.

Applications De Recherche Scientifique

3-(Chloromethyl)-6-methylpyridazine hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure and reactivity.

Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mécanisme D'action

The mechanism of action of 3-(Chloromethyl)-6-methylpyridazine hydrochloride depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, and nucleic acids, leading to inhibition or activation of specific pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to cytotoxic effects. The methyl group at position 6 may also influence the compound’s binding affinity and specificity towards its targets.

Comparaison Avec Des Composés Similaires

Key Properties :

- Reactivity : The chloromethyl group enhances electrophilicity, making the compound a versatile intermediate in alkylation reactions.

- Solubility: Likely polar due to the hydrochloride salt form, with moderate solubility in polar solvents like methanol or acetone .

- Applications : Used in medicinal chemistry for synthesizing bioactive molecules, including antiviral and antibacterial agents .

A detailed comparison of 3-(Chloromethyl)-6-methylpyridazine hydrochloride with structurally analogous pyridazine derivatives is provided below, focusing on substituents, properties, and applications.

Table 1: Structural and Functional Comparison

Key Differences and Research Findings :

Reactivity :

- The chloromethyl group in the target compound facilitates nucleophilic substitution, unlike the trifluoromethyl (-CF₃) group in 3-Chloro-6-(trifluoromethyl)pyridazine, which is electron-withdrawing and stabilizes the ring .

- Hydrazinyl substituents (e.g., 3-Chloro-6-hydrazinylpyridazine) enable coordination with metal ions, useful in catalysis or chelation therapy .

Physicochemical Properties :

- Lipophilicity : The cyclopropyl group in 3-Chloro-6-cyclopropylpyridazine increases logP compared to the methyl group in the target compound, improving blood-brain barrier penetration .

- Solubility : Hydrochloride salts (e.g., the target compound) exhibit higher aqueous solubility than neutral analogs like 3-Chloro-6-(methylthio)pyridazine .

Synthetic Routes: The target compound is synthesized via alkylation of 6-methylpyridazine, whereas 3-Chloro-6-hydrazinylpyridazine requires hydrazine derivatives under reflux conditions . 6-Alkylamino derivatives (e.g., 6-chloro-N,N-dimethylpyridazine-3-amine) are prepared via nucleophilic displacement of chloro groups with amines .

Biological Activity :

- 3-(Piperazin-1-yl)pyridazine derivatives (e.g., 3-Chloro-6-piperidin-4-yloxypyridazine) show antiplatelet and antiviral activities, unlike the target compound, which is primarily an intermediate .

- Trifluoromethyl-substituted analogs are explored in agrochemicals due to their stability and resistance to metabolic degradation .

Activité Biologique

3-(Chloromethyl)-6-methylpyridazine hydrochloride is a compound with significant potential in various biological applications due to its unique structural features and reactivity. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

- Molecular Formula : C7H8ClN·HCl

- Molecular Weight : 178.06 g/mol

- Structural Features : The compound consists of a pyridazine ring substituted with chloromethyl and methyl groups, enhancing its reactivity and solubility in various solvents.

Synthesis

The synthesis of 3-(Chloromethyl)-6-methylpyridazine hydrochloride typically involves nucleophilic substitution reactions where the chloromethyl group can react with various nucleophiles, such as amines or alcohols. This property allows for the formation of diverse derivatives, which can exhibit different biological activities.

Biological Activity

Preliminary studies indicate that 3-(Chloromethyl)-6-methylpyridazine hydrochloride may interact with specific enzymes or receptors, influencing pathways related to cell growth and proliferation. However, comprehensive studies are still required to elucidate these interactions fully.

Potential Therapeutic Applications

-

Antiproliferative Activity :

- The compound has shown promise in inhibiting cellular proliferation in various cancer cell lines. For instance, derivatives of pyridazine compounds have been linked to effective inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

- In vitro studies have demonstrated that certain derivatives exhibit IC50 values as low as 0.36 µM against CDK2, indicating strong antiproliferative effects .

- Antimicrobial Properties :

- Neuroprotective Effects :

Data Table: Comparative Analysis of Related Compounds

| Compound Name | Structural Features | Biological Activity Profile |

|---|---|---|

| 2-(Chloromethyl)-6-methylpyridine hydrochloride | Chloromethyl group at position 2 | Different reactivity; potential for varied applications |

| 4-(Chloromethyl)-3-methylpyridazine hydrochloride | Chloromethyl group at position 4 | Distinct biological activity profiles |

| 3-Bromo-2-(chloromethyl)-6-methylpyridine | Bromo substituent instead of methyl | Altered electronic properties affecting activity |

This table highlights how variations in substituent positions can significantly influence the chemical behavior and biological activity of pyridazine derivatives.

Case Studies and Research Findings

- In Vitro Studies :

- Metabolic Stability :

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(Chloromethyl)-6-methylpyridazine hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via chlorination of 6-methylpyridazine derivatives using POCl₃ under reflux conditions. For example, a protocol involving refluxing 6-methylpyridazine with POCl₃ for 5 hours yields a chlorinated intermediate, which is then purified via crystallization (e.g., petroleum ether, 80–100°C) . Key variables include reaction time, stoichiometry of chlorinating agents, and temperature. Orthogonal characterization (e.g., IR spectroscopy for C=O and aromatic C–H stretches, TLC for purity) is critical to confirm product identity .

Q. How can researchers characterize the purity and structural integrity of 3-(Chloromethyl)-6-methylpyridazine hydrochloride?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC-MS : To detect impurities (e.g., unreacted precursors or degradation products) .

- NMR (¹H/¹³C) : To confirm the chloromethyl (–CH₂Cl) and methyl (–CH₃) substituents on the pyridazine ring.

- Elemental Analysis : To validate stoichiometry, particularly chloride content in the hydrochloride salt .

- Thermogravimetric Analysis (TGA) : To assess thermal stability and hygroscopicity, which are critical for storage recommendations .

Q. What are the stability considerations for handling 3-(Chloromethyl)-6-methylpyridazine hydrochloride?

- Methodological Answer : The compound is hygroscopic and prone to hydrolysis under humid conditions. Store in a desiccator at 2–8°C under inert gas (argon/nitrogen). Stability studies should include accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to track decomposition pathways .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported reaction yields during scale-up synthesis?

- Methodological Answer : Contradictions in yields often arise from incomplete chlorination or side reactions (e.g., dimerization). To address this:

- In-situ Monitoring : Use FT-IR or Raman spectroscopy to track reaction progress and optimize quenching conditions .

- DoE (Design of Experiments) : Apply factorial design to identify critical parameters (e.g., POCl₃ equivalents, solvent polarity) and their interactions .

- Mechanistic Studies : Probe intermediates via LC-MS or trapping experiments to elucidate competing pathways .

Q. What strategies mitigate interference from byproducts in pharmacological assays involving 3-(Chloromethyl)-6-methylpyridazine hydrochloride?

- Methodological Answer : Byproducts (e.g., hydrolyzed chloromethyl derivatives) may bind non-specifically to targets like GPCRs or ion channels. Mitigation approaches include:

- Affinity Chromatography : Pre-purify the compound using immobilized receptor fragments to isolate the active form .

- Negative Controls : Use structural analogs (e.g., 3-methylpyridazine derivatives lacking the chloromethyl group) to distinguish target-specific effects .

- Computational Docking : Predict binding modes to identify potential off-target interactions early in assay design .

Q. How can researchers design experiments to validate the compound’s role in modulating kinase or ion channel activity?

- Methodological Answer :

- Kinase Assays : Use radioactive (³²P-ATP) or fluorescence-based (e.g., ADP-Glo™) assays to measure inhibition of p38 MAPK or similar kinases. Compare IC₅₀ values against known inhibitors (e.g., SB-202190) .

- Electrophysiology : For ion channel studies (e.g., K⁺ or Na⁺ channels), employ patch-clamp techniques with HEK-293 cells expressing human isoforms. Pre-treat cells with the compound and quantify current-voltage relationships .

Key Methodological Frameworks

- Theoretical Grounding : Link synthesis and pharmacological studies to pyridazine reactivity models (e.g., electron-withdrawing effects of –Cl on ring electrophilicity) .

- Data Contradiction Analysis : Apply root-cause analysis (RCA) to reconcile yield or activity discrepancies, leveraging both experimental and computational tools .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.